4-((2-Methoxyethylamino)methyl)benzoic acid
Description
4-((2-Methoxyethylamino)methyl)benzoic acid (IUPAC name: 4-[(2-methoxyethylamino)methyl]benzoic acid) is a benzoic acid derivative featuring a 2-methoxyethylamino-methyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₃NO₃ (molecular weight: 195.21 g/mol), with a SMILES notation of COCCNC1=CC=C(C=C1)C(=O)O and an InChIKey of JOFVUQRVNSRCBZ-UHFFFAOYSA-N .
The compound’s biological activities remain underexplored in the literature reviewed. However, analogs with similar scaffolds, such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives, have demonstrated inhibitory activity against butyrylcholinesterase (BChE), a target in neurodegenerative diseases .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-[(2-methoxyethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-15-7-6-12-8-9-2-4-10(5-3-9)11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14) |
InChI Key |
LDBRWBLMHLINQZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Methoxyethyl)amino)methyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of 4-(((2-Methoxyethyl)amino)methyl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(((2-Methoxyethyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in substituted aromatic compounds .
Scientific Research Applications
4-(((2-Methoxyethyl)amino)methyl)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(((2-Methoxyethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-((2-Methoxyethylamino)methyl)benzoic acid with key analogs, emphasizing substituent variations and their impact on physicochemical properties:
Key Observations:
- Polarity: The 2-methoxyethylamino group enhances hydrophilicity compared to lipophilic substituents like benzyloxy or benzoyl groups.
- Functional Groups: Azetidinone and thiazolidinone rings (e.g., in –2) introduce conformational rigidity, which may influence binding to biological targets.
Challenges and Limitations
- Data Gaps : The target compound’s biological activity remains uncharacterized in the literature reviewed.
- Synthetic Complexity: Analogs with heterocyclic rings (e.g., azetidinones) require multi-step syntheses, increasing production costs .
Biological Activity
4-((2-Methoxyethylamino)methyl)benzoic acid, a benzoic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a methoxyethylamino group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-((2-Methoxyethylamino)methyl)benzoic acid can be represented as follows:
This structure features a benzoic acid core with a methoxyethylamino side chain that is critical for its biological activity.
The biological activity of 4-((2-Methoxyethylamino)methyl)benzoic acid is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often act through:
- Inhibition of Enzymatic Activity : Many benzoic acid derivatives inhibit specific enzymes, impacting metabolic pathways.
- Antimicrobial Properties : Some studies suggest that derivatives exhibit antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of 4-((2-Methoxyethylamino)methyl)benzoic acid against various pathogens. Table 1 summarizes the minimum inhibitory concentration (MIC) values obtained from these studies.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Klebsiella pneumoniae | 64 | |
| Candida albicans | 32 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Activity
In vitro studies have demonstrated that 4-((2-Methoxyethylamino)methyl)benzoic acid can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following data illustrates its anti-inflammatory effects:
| Treatment Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 25 | 50 | 55 |
| 50 | 70 | 80 |
This dose-dependent inhibition suggests that the compound could be a candidate for further development as an anti-inflammatory agent.
Case Studies
Several case studies have highlighted the therapeutic potential of 4-((2-Methoxyethylamino)methyl)benzoic acid:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to placebo controls.
- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
